An In-depth Technical Guide to 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
An In-depth Technical Guide to 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid or quadratic acid, is a unique diprotic organic acid with the chemical formula C₄H₂O₄.[1][2][3] Its name derives from the fact that its four carbon atoms roughly form a square.[3] First synthesized in 1959 by Cohen, Lacher, and Park, this white to beige crystalline powder has garnered significant interest in various scientific fields.[2] Exhibiting strong acidity and a planar, conjugated structure, squaric acid serves as a versatile building block in organic synthesis, a key component in materials science, and a valuable scaffold in medicinal chemistry.[2] Its derivatives have been explored for a multitude of applications, including photosensitive squaraine dyes, inhibitors of enzymes like protein tyrosine phosphatases, and as therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of squaric acid, with detailed experimental protocols for its preparation and analysis.
Chemical and Physical Properties
Squaric acid is a white, crystalline powder with high thermal stability, melting with decomposition at temperatures above 300°C.[2][4] It is freely soluble in water but has limited solubility in many organic solvents like acetone (B3395972) and ether.[4][5] A notable characteristic is its strong acidity (pKa1 ≈ 1.5, pKa2 ≈ 3.4-3.8), which is attributed to the resonance stabilization of its conjugate base, the squarate anion.[1][2][3] In its dianionic form, the negative charges are delocalized and equally distributed among the oxygen atoms, resulting in a completely symmetrical structure with identical C-C and C-O bond lengths.[1][3]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₄H₂O₄ | [2][4] |
| Molecular Weight | 114.06 g/mol | [2][4] |
| Melting Point | >300 °C (decomposes) | [2][4] |
| Boiling Point | 250.96 °C (estimated) | [4] |
| Density | 1.82 g/cm³ | [4] |
| Water Solubility | ~20 g/L at room temperature | [2][4] |
| pKa₁ | 1.5 | [1][3] |
| pKa₂ | 3.4 - 3.8 | [1][2] |
| Flash Point | 190 °C | [4] |
Spectral Data
| Technique | Wavelength/Shift | Interpretation | References |
| UV-Vis | λmax = 269.5 nm | Suggests complete ionization | [4] |
| Infrared (IR) | 2326 cm⁻¹ | O-H stretching (strong H-bonding) | [6] |
| 1818-1820 cm⁻¹ | C=O stretching | [4] | |
| 1639-1640 cm⁻¹ | C=C stretching | [4] | |
| ¹³C NMR | N/A | Used for temperature calibration studies | [7] |
Synthesis of Squaric Acid
Several synthetic routes to squaric acid have been developed since its discovery. The original method involved the hydrolysis of a fluorinated cyclobutene (B1205218) precursor, while other common approaches utilize halogenated butadienes or vinyl ethers as starting materials.[1][2][8][9]
General Synthesis Workflow
The synthesis of squaric acid often involves the formation of a substituted cyclobutene intermediate followed by hydrolysis to yield the final product.
Caption: General workflow for squaric acid synthesis.
Biological Activity and Applications
Squaric acid and its derivatives exhibit a wide range of biological activities and have found numerous applications in medicinal chemistry and drug development.[10][11] They are recognized as valuable scaffolds due to their ability to act as bioisosteric replacements for carboxylic acids and phosphates, potentially improving drug stability and membrane permeability.[2]
-
Enzyme Inhibition: Squaric acid is an inhibitor of several enzymes, including glyoxylase and pyruvate (B1213749) dehydrogenase.[5][6] Its derivatives have been developed as potent inhibitors for targets like protein tyrosine phosphatases.[1][2]
-
Immunotherapy: Dibutyl squarate (SADBE) and diethyl squarate are used as topical immunotherapeutic agents for treating alopecia areata and warts.[1][12][13] The treatment works by inducing a localized allergic contact dermatitis, which is thought to modulate the immune response driving hair loss.[14][15]
-
Medicinal Chemistry: The squaric acid moiety is used to synthesize compounds with antibacterial, cytotoxic, antiprotozoal, and antiviral activities.[10][11] Squaramides, derived from squaric acid, are particularly noted for their ability to form multiple hydrogen bonds, making them effective for targeting biological macromolecules.[10]
-
Materials Science and Diagnostics: Squaric acid is a precursor for photosensitive squaraine dyes used in imaging, sensors, and organic solar cells.[2][16] It is also used in analytical chemistry as a derivatizing agent for the detection of amines.[16][17]
Signaling Pathway in Topical Immunotherapy
The mechanism of squaric acid derivatives in treating alopecia areata involves the induction of an innate immune response.
Caption: SADBE-induced immune response for hair growth.
Experimental Protocols
Synthesis from Hexachlorobutadiene
This protocol describes a method for preparing squaric acid from hexachlorobutadiene via a morpholine (B109124) intermediate.[8]
Materials:
-
Hexachlorobutadiene
-
Morpholine
-
Toluene
-
Sodium acetate/acetic acid buffer (1.0 M, pH 4.8)
-
Concentrated sulfuric acid
-
Acetone
-
Water
Procedure:
-
In a reaction flask equipped with a reflux condenser and oil bath, combine hexachlorobutadiene with an excess of morpholine in toluene.[8]
-
Heat the mixture to reflux at 110-120°C and maintain for 7 hours.[8]
-
Allow the mixture to cool to room temperature.
-
Add the sodium acetate/acetic acid buffer and stir the mixture at 60°C for 16 hours. This step hydrolyzes the intermediate 1,1,3-trichloro-2,4,4-trimorpholino-butadiene to 3-morpholinotrichloro-2-cyclobuten-1-one.[8]
-
After cooling, carefully add concentrated sulfuric acid.
-
Reflux the resulting mixture for 24 hours to hydrolyze the cyclobutenone intermediate to squaric acid.[8]
-
Cool the reaction to room temperature. Collect the solid product by filtration.
-
Wash the collected solid with water (50 mL) and then acetone (50 mL).[8]
-
Air dry the product to yield squaric acid.[8]
Synthesis from a Diethoxy Precursor
This protocol is a common method for synthesizing squaric acid derivatives and can be adapted for the synthesis of squaric acid itself through hydrolysis. The first step involves the synthesis of a monoamide derivative from diethyl squarate.
Materials:
-
3,4-diethoxycyclobut-3-ene-1,2-dione (diethyl squarate)
-
Ethanol (B145695) (EtOH)
-
Aniline or other amine
Procedure for Monoamide Synthesis:
-
Dissolve 3,4-diethoxycyclobut-3-ene-1,2-dione (1 equivalent) in ethanol at 0°C.[18]
-
Add a solution of the desired amine (e.g., 4-hydroxyaniline, 1 equivalent) in ethanol to the reaction mixture.[18]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[18]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via column chromatography to obtain the monosubstituted squarate derivative.[18]
-
Note: Subsequent acid-catalyzed hydrolysis of the remaining ethoxy group would yield the corresponding squaric acid monoamide.
Purification by Recrystallization
Squaric acid can be effectively purified by recrystallization from water due to its temperature-dependent solubility.[5][6]
Materials:
-
Crude squaric acid
-
Deionized water
-
Acetone or ether
Procedure:
-
Dissolve the crude squaric acid in a minimal amount of boiling deionized water (solubility is ~7% in boiling water).[5][6]
-
Hot filter the solution if any insoluble impurities are present.
-
Allow the solution to cool slowly to room temperature. Squaric acid is significantly less soluble at room temperature (~2%), causing it to crystallize.[5][6]
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Rinse the crystals with a small amount of cold acetone or ether (solvents in which squaric acid is insoluble) to aid in drying.[5][6]
-
Dry the purified crystals in air or under vacuum.[5]
Analytical Methods
Qualitative Test for Squaric Acid (Hydrolysis Product): The presence of free squaric acid, for example from the hydrolysis of its esters, can be detected by the formation of a colored complex with ferric chloride.[5][19]
-
Procedure: Add a few drops of an aqueous iron(III) chloride (FeCl₃) solution to the sample solution. An intense purple color indicates the presence of squaric acid.[5][6]
Analysis for Contaminants: Gas chromatography-mass spectrometry (GC-MS) can be used to analyze squaric acid diesters for the presence of potential carcinogenic contaminants from synthesis, such as hexachlorobutadiene.[19]
References
- 1. Squaric acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Squaric_acid [chemeurope.com]
- 4. lookchem.com [lookchem.com]
- 5. Squaric acid | 2892-51-5 [chemicalbook.com]
- 6. Squaric acid CAS#: 2892-51-5 [m.chemicalbook.com]
- 7. Squaric acid as an internal standard for temperature measurements in 13C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4104308A - Synthesis of squaric acid - Google Patents [patents.google.com]
- 9. CA2302381A1 - Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione - Google Patents [patents.google.com]
- 10. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 11. Squaric acid analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Study of Efficacy and Safety of Topical Squaric Acid Dibutylester and Diphenylcyclopropenone for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Squaric Acid Dibutylester Promotes Innate Immune-Driven Hair Growth with CD206+ Macrophage Accumulation in the Dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Squaric Acid Dibutylester Promotes Innate Immune-Driven Hair Growth with CD206+ Macrophage Accumulation in the Dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bloomtechz.com [bloomtechz.com]
- 17. Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 19. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]


pKa 4.63.13.8LogD at pH 7.4 1.21.11.8PAMPA Permeability (Pe) 2.5 x 10⁻⁶ cm/s0.3 x 10⁻⁶ cm/s1.2 x 10⁻⁶ cm/sHuman Plasma Protein Binding (fu %) 1.1%2.3%0.8%Data adapted from Lassalas, P. et al., J. Med. Chem. 2016, 59 (8), pp 3183–3203.

0.92-amino-7-phosphonoheptanoic acid (AP7)
0.4Squaramide Analogue of AP7 (Compound 2)
0.4Data sourced from Kinney, W. A. et al., J. Med. Chem. 1992, 35 (25), pp 4720–4726.

95Thio-analogue 16
15Data sourced from Onaran, M. B. et al., J. Org. Chem. 2005, 70 (26), pp 10792–10802.
